REACTION_CXSMILES
|
[CH2:1]([NH2:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[CH2:18]1[O:20][CH:19]1[CH2:21][OH:22]>C(O)C>[OH:20][CH:19]([CH2:21][OH:22])[CH2:18][NH:17][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCC)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
3.07 g
|
Type
|
reactant
|
Smiles
|
C1C(O1)CO
|
Type
|
CUSTOM
|
Details
|
to stir overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was refluxed under nitrogen for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
After 22 hours of refluxing
|
Duration
|
22 h
|
Type
|
CUSTOM
|
Details
|
a white solid formed during the cooling stage
|
Type
|
CUSTOM
|
Details
|
The solid was recovered
|
Type
|
CUSTOM
|
Details
|
recrystallized in hot hexane
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
OC(CNCCCCCCCCCCCCCCCC)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |